

Biocompatibility of Hilafilcon B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hilafilcon B*

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This technical guide provides an in-depth overview of the biocompatibility studies of **Hilafilcon B**, a hydrophilic copolymer of 2-hydroxyethyl methacrylate and N-vinyl pyrrolidone. This material is widely used in the manufacturing of soft contact lenses. The guide summarizes key findings from preclinical safety and biocompatibility assessments, details the experimental methodologies for these evaluations, and illustrates relevant biological pathways and experimental workflows.

Core Biocompatibility Profile of Hilafilcon B

Hilafilcon B is a Group II hydrogel material, characterized by high water content (59%) and a non-ionic nature.^[1] Preclinical toxicology and biocompatibility studies, conducted in accordance with the FDA's Premarket Notification (510(k)): Guidance Document for Daily Wear Contact Lenses, have demonstrated the safety of **Hilafilcon B**.^{[2][3]} These evaluations have consistently shown that extracts of the lens material do not contain significant quantities of monomer components and that both the material extracts and the solid material itself exhibit no evidence of toxicity or irritation.^{[2][3]}

Data Presentation

While specific quantitative scores from the original biocompatibility studies are not publicly available, the outcomes of these pivotal tests are summarized below.

Table 1: Summary of Preclinical Biocompatibility Test Outcomes for **Hilafilcon B**

Biocompatibility Test	Test Principle	Result
In Vitro Cytotoxicity	Assesses the potential of the material to cause cell death or inhibit cell growth.	No significant cytotoxic effects observed.[2][3]
Ocular Irritation	Evaluates the potential for the material to cause irritation to the eye.	No significant irritation observed.[2][3]
Systemic Toxicity (Acute)	Determines the potential for a single exposure to the material to cause systemic toxic effects.	No evidence of systemic toxicity.[2]

 Table 2: Protein Deposition Characteristics of **Hilafilcon B**

Protein	Deposition Level	Rationale
Lysozyme	Lower compared to ionic hydrogels (e.g., etafilcon A).[4]	As a non-ionic material, Hilafilcon B has a reduced electrostatic attraction for the positively charged lysozyme molecule.[4]
Albumin	Lower compared to lysozyme on the same material.[4]	The smaller size of lysozyme allows for easier penetration into the hydrogel matrix.[4]

Experimental Protocols

The biocompatibility of contact lens materials like **Hilafilcon B** is assessed using a standardized set of in vitro and in vivo tests, primarily guided by the ISO 10993 series of standards.

In Vitro Cytotoxicity Testing (Based on ISO 10993-5)

This test evaluates the potential for a medical device material to cause cellular damage. The extract method is commonly employed for contact lenses.

Objective: To determine if leachable substances from **Hilafilcon B** cause cytotoxic effects on a monolayer of mammalian cells.

Materials:

- **Hilafilcon B** contact lenses
- L-929 mouse fibroblast cell line (or other appropriate cell line)
- Cell culture medium (e.g., MEM) with and without serum
- Positive control material (e.g., organotin-stabilized PVC)
- Negative control material (e.g., high-density polyethylene)
- Sterile extraction vehicles (e.g., cell culture medium)
- 96-well cell culture plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Isopropanol or other suitable solvent

Procedure:

- **Sample Preparation:** Aseptically prepare extracts of the **Hilafilcon B** lenses. The extraction is typically performed in a sterile vehicle at 37°C for 24-72 hours. The surface area to volume ratio for extraction is standardized.
- **Cell Seeding:** Plate L-929 cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the time of exposure to the extract. Incubate for at least 24 hours to allow for cell attachment.
- **Exposure:** Remove the culture medium from the wells and replace it with the prepared extracts of the **Hilafilcon B** lenses, as well as extracts from the positive and negative

controls.

- Incubation: Incubate the plates for a defined period, typically 24 to 48 hours, at 37°C in a humidified CO2 incubator.
- MTT Assay:
 - After incubation, remove the extract medium and add MTT solution to each well.
 - Incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
 - Remove the MTT solution and add a solvent (e.g., isopropanol) to dissolve the formazan crystals, resulting in a colored solution.
- Data Analysis: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.^{[5][6]}

Ocular Irritation Testing (Based on ISO 10993-10 and the Draize Test)

This in vivo test assesses the potential of a material to cause irritation to the eye and surrounding tissues.

Objective: To evaluate the ocular irritation potential of **Hilafilcon B** contact lenses in a rabbit model.

Materials:

- **Hilafilcon B** contact lenses
- Healthy, adult albino rabbits
- Normal saline (as a negative control)
- Topical anesthetic (optional, for examination)

- Fluorescein sodium ophthalmic strips

Procedure:

- **Animal Selection and Acclimation:** Select healthy young adult albino rabbits. Acclimate the animals to the laboratory environment.
- **Pre-Test Examination:** Examine both eyes of each rabbit to ensure there are no pre-existing signs of ocular irritation.
- **Test Article Instillation:** Place a single **Hilafilcon B** contact lens into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.
- **Observation:** Examine the eyes for signs of irritation at 1, 24, 48, and 72 hours after instillation.[7][8]
- **Scoring:** Grade the ocular reactions according to a standardized scoring system (e.g., the Draize scale), which evaluates the cornea (opacity), iris (inflammation), and conjunctiva (redness, chemosis, and discharge).[8]
- **Data Analysis:** The severity of irritation is classified based on the scores obtained. For a material to be considered non-irritating, there should be no significant, persistent signs of irritation in the test eyes compared to the control eyes.

Protein Deposition Analysis (Bicinchoninic Acid - BCA Assay)

This quantitative assay is used to determine the total amount of protein that has deposited on a contact lens after a period of wear or in vitro incubation.

Objective: To quantify the total protein deposited on **Hilafilcon B** lenses.

Materials:

- Worn or in vitro incubated **Hilafilcon B** lenses

- Protein extraction solution (e.g., a solution containing a surfactant like SDS or an acid-based solution)
- BCA Protein Assay Kit (containing BCA reagent and copper (II) sulfate solution)
- Bovine Serum Albumin (BSA) standards
- Microplate reader

Procedure:

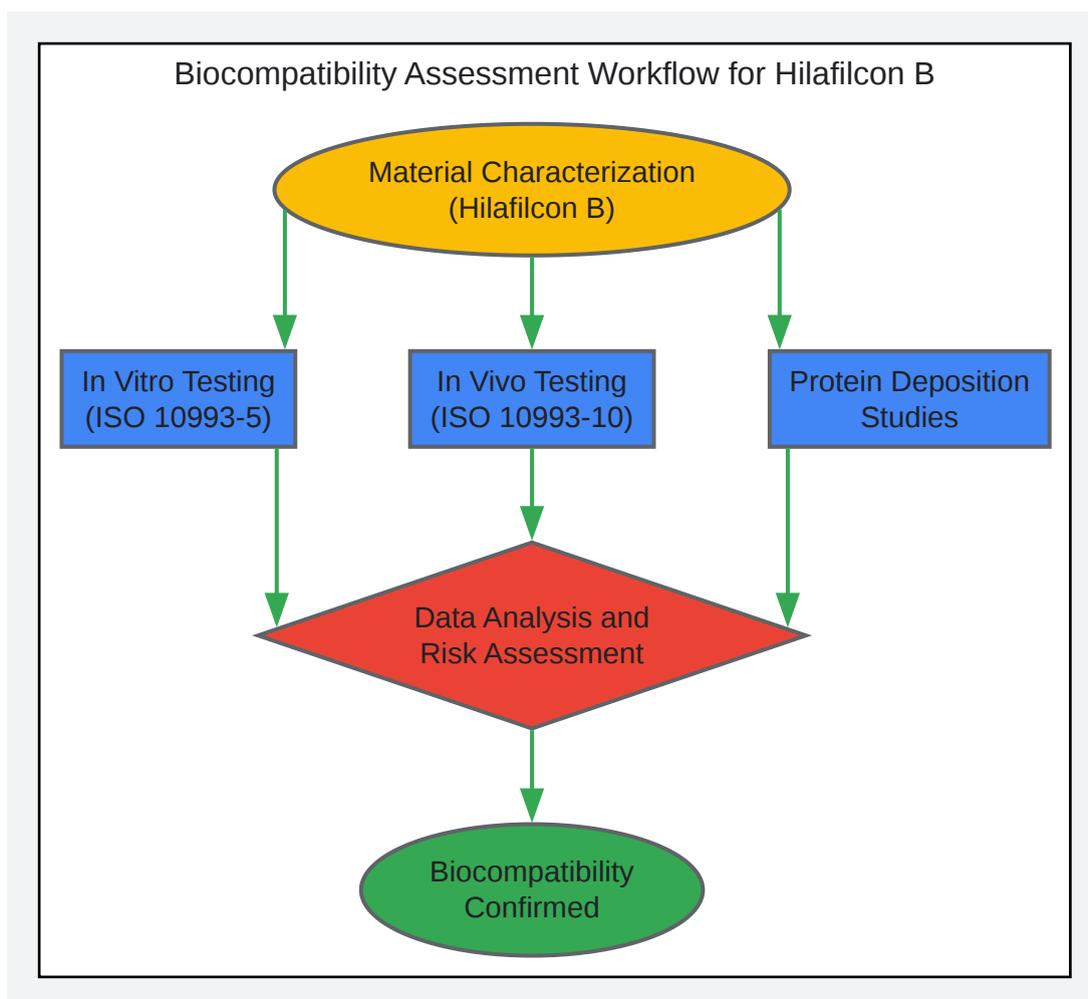
- Protein Extraction: Place the contact lens in a microcentrifuge tube with the protein extraction solution. Vortex and incubate to ensure complete removal of deposited proteins from the lens.
- Preparation of Standards: Prepare a series of BSA standards of known concentrations.
- BCA Assay:
 - Pipette a small volume of each standard and the unknown protein extracts into separate wells of a microplate.
 - Prepare the BCA working reagent by mixing the BCA reagent and copper (II) sulfate solution according to the kit instructions.
 - Add the working reagent to each well.
 - Incubate the plate at 37°C for 30 minutes. During this time, protein reduces Cu^{2+} to Cu^{+} , which then chelates with BCA to produce a purple-colored complex.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Data Analysis:
 - Measure the absorbance of each well at 562 nm using a microplate reader.
 - Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.

- Determine the protein concentration in the unknown samples by interpolating their absorbance values on the standard curve.[9][10][11]

Visualization of Workflows and Pathways

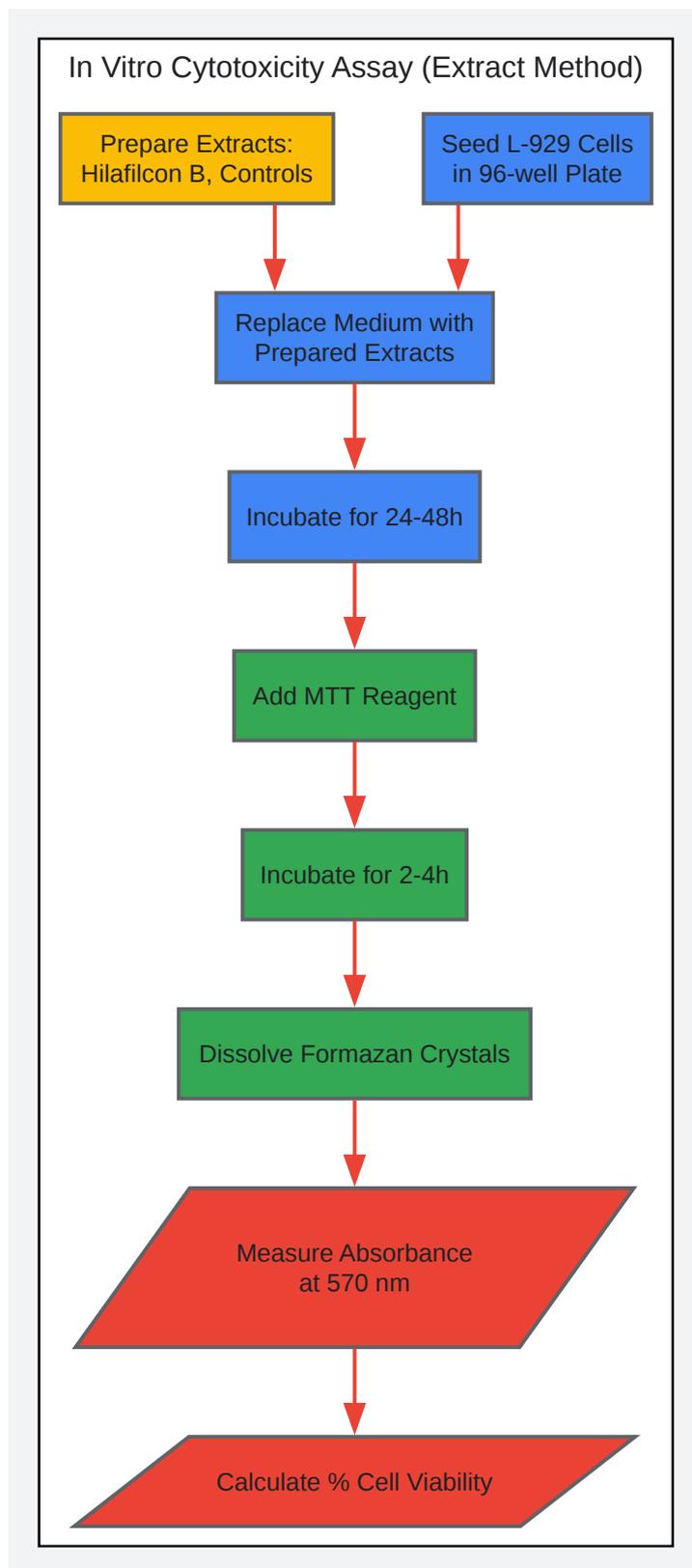
Experimental Workflows

The following diagrams illustrate the logical flow of the biocompatibility testing process and a typical in vitro cytotoxicity assay.



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Caption: Workflow for the biocompatibility assessment of **Hilafilcon B**.

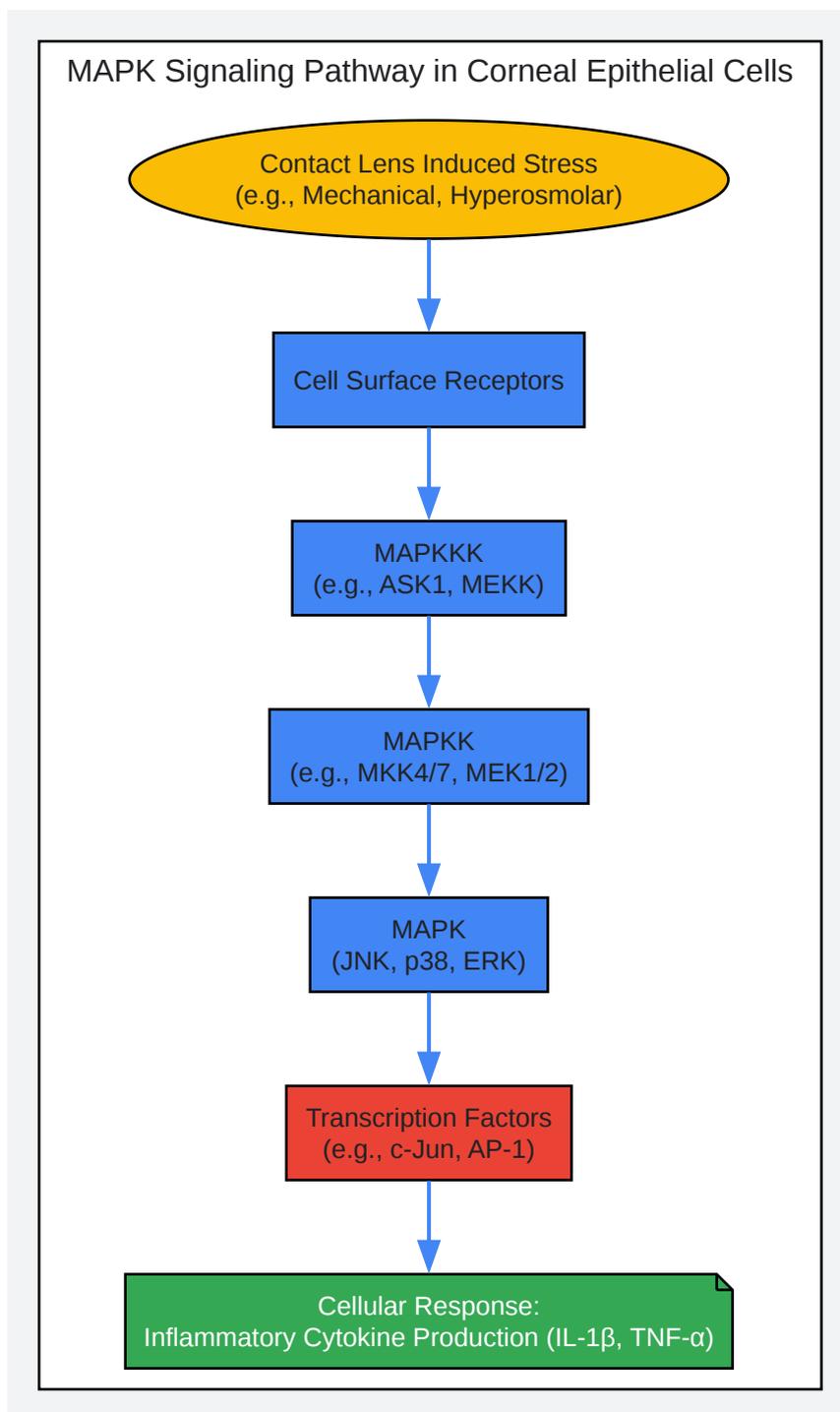


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Caption: Step-by-step workflow for an in vitro cytotoxicity assay.

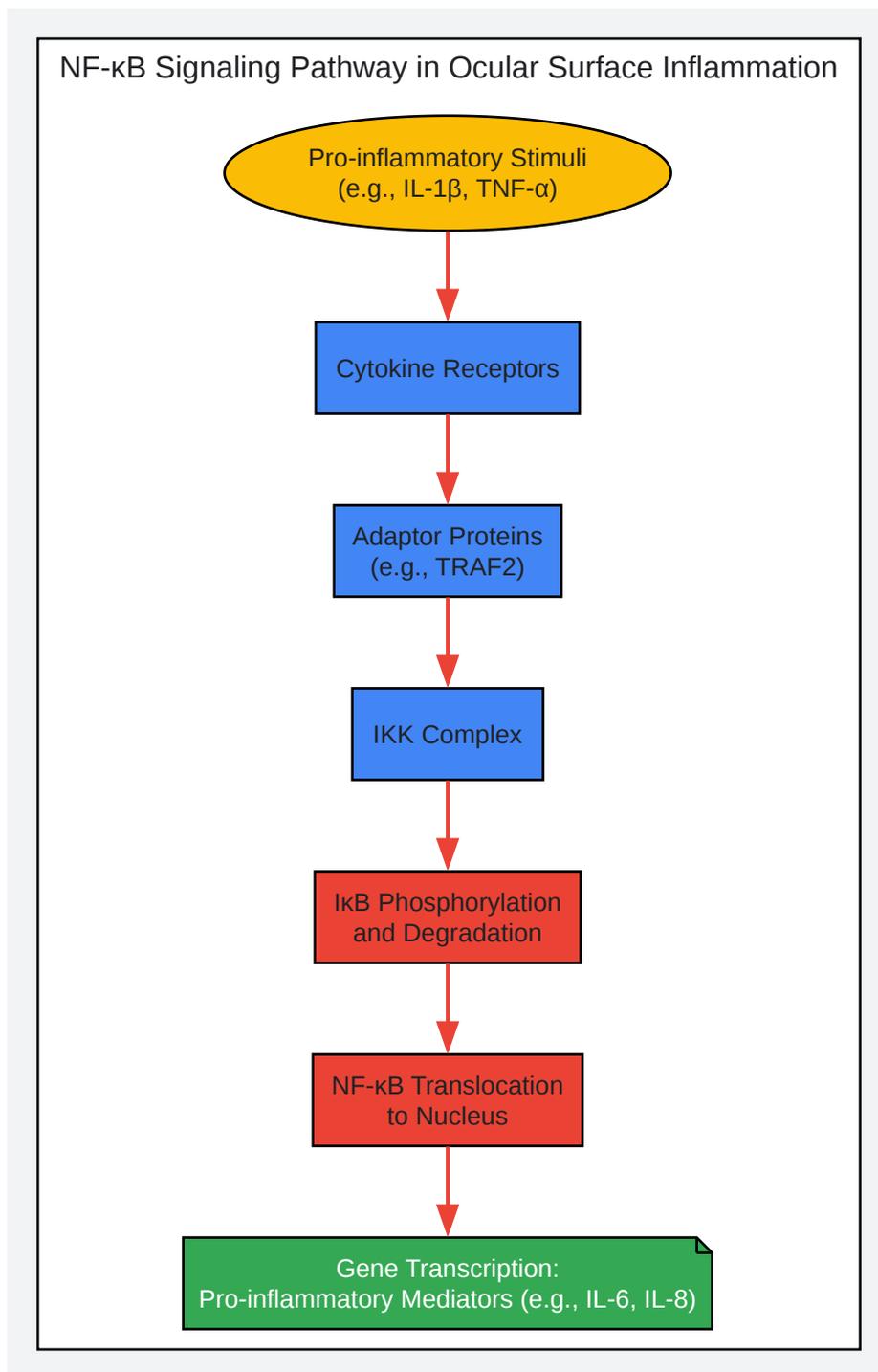
Signaling Pathways in Ocular Surface Response

Contact lens wear can induce a low-grade inflammatory response on the ocular surface. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways are key signaling cascades involved in mediating cellular responses to external stressors, such as the presence of a contact lens.



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Caption: MAPK signaling cascade in response to contact lens-induced stress.^{[2][12][13]}



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Caption: NF- κ B pathway activation leading to inflammatory gene expression.^{[14][15][16][17]}

Conclusion

The available data from preclinical studies indicate that **Hilafilcon B** is a biocompatible material suitable for its intended use in daily wear contact lenses. It has been shown to be non-cytotoxic and non-irritating. As a non-ionic, high-water-content hydrogel, it exhibits relatively low protein deposition, which is a favorable characteristic for maintaining lens performance and comfort. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this and other contact lens materials, while the depicted signaling pathways offer insight into the potential cellular responses at the ocular surface during lens wear.

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